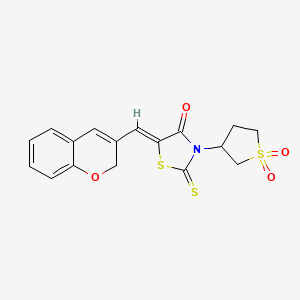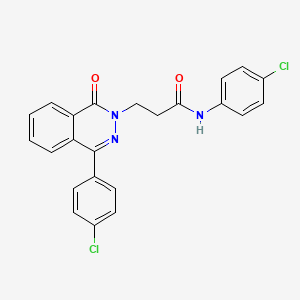methylidene]propanamide](/img/structure/B11594620.png)
N-[(Z)-[(4,6-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide is a synthetic organic compound characterized by its quinazoline core structure. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This compound, with its specific functional groups, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.
Amidation: The final step involves the reaction of the dimethylquinazoline derivative with propanoyl chloride and an appropriate amine to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the quinazoline ring or the amide groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or quinazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinazoline core is a versatile scaffold for developing new materials and catalysts.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential to inhibit specific enzymes or receptors could be investigated for treating diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide would depend on its specific application. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity. The compound’s amide and quinazoline groups could form hydrogen bonds or hydrophobic interactions with target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide
- N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide
Uniqueness
Compared to similar compounds, N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide may exhibit unique biological activities due to the specific positioning of its methyl groups and the nature of its amide linkage. These structural differences can influence its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[N'-(4,6-dimethylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-11(4)12-9-10(3)7-8-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
InChI Key |
XIOGIEZIKFPOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)C)C)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-[4-(morpholin-4-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11594549.png)
![2-amino-4-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594553.png)
![5-[(4-Fluorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11594555.png)
![N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B11594566.png)

![N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11594571.png)
![2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11594573.png)
![(5Z)-3-cyclohexyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594582.png)
![(2Z)-6-methyl-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594595.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594618.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B11594628.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594635.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594642.png)
